1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE
Overview
Description
1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the nitrophenyl and methylphenyl groups. Common reagents used in these reactions include:
Piperazine: A starting material for the piperazine ring.
4-nitrobenzoyl chloride: For introducing the nitrophenyl group.
4-methylbenzoyl chloride: For introducing the methylphenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, and may include:
Temperature control: To ensure optimal reaction rates.
Catalysts: To enhance reaction efficiency.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying the effects of piperazine derivatives on biological systems.
Medicine: As a potential drug candidate for treating various diseases.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-4-{[4-(4-aminophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- 1-(4-methylphenyl)-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
Uniqueness
1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-16-2-4-19(5-3-16)25-15-17(14-21(25)27)22(28)24-12-10-23(11-13-24)18-6-8-20(9-7-18)26(29)30/h2-9,17H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLUJQSYGDYCAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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